molecular formula C16H17FN6O B11803298 2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B11803298
M. Wt: 328.34 g/mol
InChI Key: IAXDLMSDQGQUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a compound belonging to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives.

Preparation Methods

The synthesis of 2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. It binds to the active site of the kinase, preventing its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This mechanism is particularly relevant in the context of cancer treatment, where overactive kinases drive tumor growth .

Comparison with Similar Compounds

Similar compounds include other [1,2,4]triazolo[4,3-a]pyrazine derivatives, such as those bearing different substituents on the triazolo and pyrazine rings. These compounds share a common core structure but differ in their specific biological activities and target selectivity. The uniqueness of 2-(2-Fluorobenzyl)-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one lies in its specific substituents, which confer distinct pharmacological properties .

Properties

Molecular Formula

C16H17FN6O

Molecular Weight

328.34 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one

InChI

InChI=1S/C16H17FN6O/c17-13-4-2-1-3-12(13)11-23-16(24)22-10-7-19-14(15(22)20-23)21-8-5-18-6-9-21/h1-4,7,10,18H,5-6,8-9,11H2

InChI Key

IAXDLMSDQGQUOF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=CN3C2=NN(C3=O)CC4=CC=CC=C4F

Origin of Product

United States

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